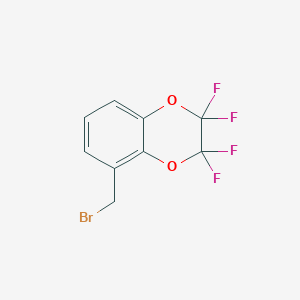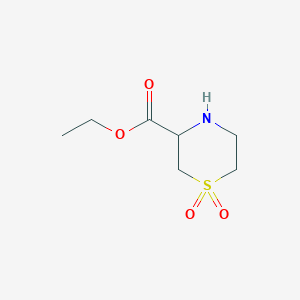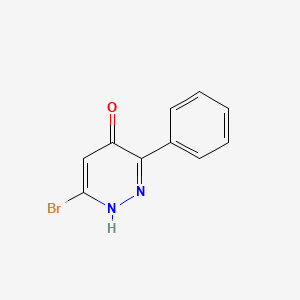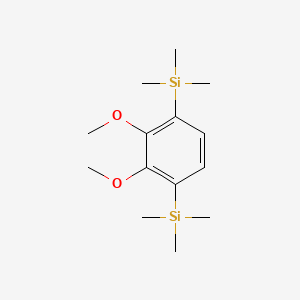
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 2,3-dimethoxy-1,4-phenylene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3-dimethoxy-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like lithium aluminum hydride or Grignard reagents in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or nickel in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted phenylene derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in cyclohexane derivatives.
科学研究应用
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl and methoxy groups. These groups can interact with different molecular targets, facilitating the formation of new bonds and the transformation of the compound into more complex structures. The pathways involved include nucleophilic substitution, oxidation, and reduction mechanisms.
相似化合物的比较
(2,3-Dimethyl-1,4-phenylene)bis(trimethylsilane): Similar structure but with methyl groups instead of methoxy groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane groups.
(2,3-Dimethoxy-1,4-phenylene)bis(trimethylstannane): Similar structure but with trimethylstannane groups instead of trimethylsilane groups.
Uniqueness: (2,3-Dimethoxy-1,4-phenylene)bis(trimethylsilane) is unique due to the presence of both methoxy and trimethylsilane groups, which confer distinct reactivity and properties. The methoxy groups enhance solubility and electron-donating ability, while the trimethylsilane groups provide steric protection and facilitate specific chemical transformations.
This compound’s versatility and unique structural features make it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C14H26O2Si2 |
|---|---|
分子量 |
282.52 g/mol |
IUPAC 名称 |
(2,3-dimethoxy-4-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26O2Si2/c1-15-13-11(17(3,4)5)9-10-12(14(13)16-2)18(6,7)8/h9-10H,1-8H3 |
InChI 键 |
OUSNKEBOFJJSBO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1OC)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


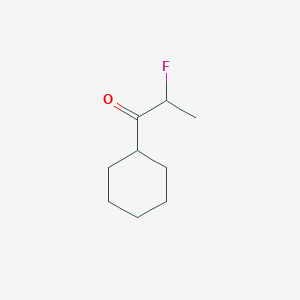
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)

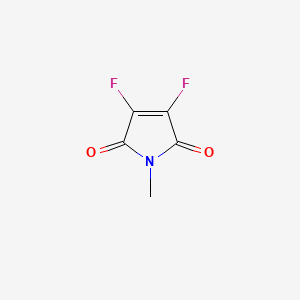
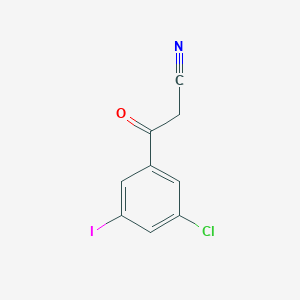
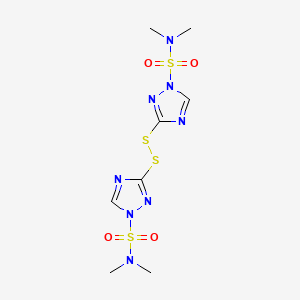
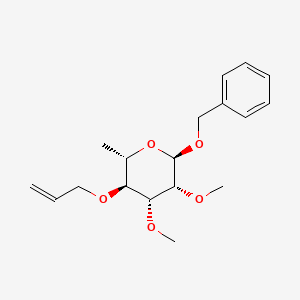
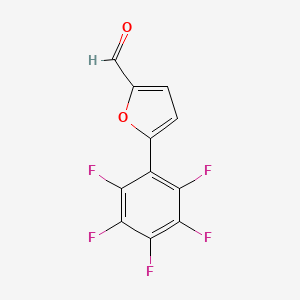
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
